molecular formula C3H7NO3 B555756 alpha-Methyl-D-tryptophan CAS No. 56452-52-9

alpha-Methyl-D-tryptophan

Cat. No.: B555756
CAS No.: 56452-52-9
M. Wt: 218,25*9,01 g/mole
InChI Key: MTCFGRXMJLQNBG-REOHCLBHSA-N
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Description

Alpha-Methyl-D-tryptophan is a synthetic derivative of the essential amino acid tryptophan. It is characterized by the presence of a methyl group attached to the alpha carbon of the tryptophan molecule. This modification imparts unique biochemical properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Alpha-Methyl-D-Tryptophan (α-MDT) primarily targets the amino acid transporter ATBo . This transporter’s expression is upregulated in cancer, making it a significant target for α-MDT . Additionally, α-MDT targets the IDO1 pathway , a crucial pathway involved in immune regulation .

Mode of Action

α-MDT acts as a blocker of the ATBo transporter , inhibiting its function and potentially affecting the transport of amino acids within the cell. It also acts on the IDO1 pathway, relieving IDO1-mediated immunosuppression . This action can have significant effects on immune cells, creating an artificially Tryptophan-related signal .

Biochemical Pathways

The primary biochemical pathway affected by α-MDT is the Tryptophan metabolism pathway . This pathway produces a series of metabolites called Tryptophan Catabolics (TRYCATs), which are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage . These metabolites are closely associated with neurological and psychiatric disorders .

Pharmacokinetics

The pharmacokinetics of α-MDT have been characterized in rodents . It has been found to have high oral bioavailability and a long elimination half-life . The compound is stable in plasma and shows low protein binding . These properties suggest that α-MDT could have good bioavailability and a prolonged duration of action in the body.

Result of Action

The action of α-MDT leads to several molecular and cellular effects. By blocking the ATBo transporter, it can affect the transport of amino acids within the cell, potentially influencing cellular metabolism . Its action on the IDO1 pathway can relieve IDO1-mediated immunosuppression, potentially enhancing immune responses . Moreover, its impact on Tryptophan metabolism can lead to changes in the levels of TRYCATs, which can influence various pathological processes .

Biochemical Analysis

Biochemical Properties

Alpha-Methyl-D-tryptophan participates in a variety of biochemical reactions . It interacts with several enzymes, proteins, and other biomolecules, contributing to the complex network of biochemical interactions within cells . The nature of these interactions is diverse, ranging from binding interactions to enzymatic reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Methyl-D-tryptophan can be synthesized through several chemical routes. One common method involves the alkylation of tryptophan using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the methylated product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: Alpha-Methyl-D-tryptophan undergoes various chemical reactions, including:

    Oxidation: The indole ring of this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of reduced tryptophan derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Reduced tryptophan derivatives.

    Substitution: Halogenated or nitro-substituted tryptophan derivatives.

Scientific Research Applications

Alpha-Methyl-D-tryptophan has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various tryptophan derivatives and as a probe for studying indole chemistry.

    Biology: The compound is employed in studies of amino acid transport and metabolism, particularly in the context of cancer research where it serves as a tool to investigate tryptophan metabolism pathways.

    Medicine: this compound is used in the development of diagnostic imaging agents for positron emission tomography (PET) scans, aiding in the detection of tumors and other pathological conditions.

    Industry: The compound finds applications in the production of pharmaceuticals and as a component in specialized biochemical assays.

Comparison with Similar Compounds

Alpha-Methyl-D-tryptophan can be compared with other tryptophan derivatives such as:

    1-Methyl-D-tryptophan: Another methylated tryptophan derivative that acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism.

    5-Methyl-D-tryptophan: A derivative with a methyl group at the 5-position of the indole ring, used in studies of serotonin receptor interactions.

    Alpha-Methyl-L-tryptophan: The L-enantiomer of this compound, which has different biological activities and applications.

Uniqueness: this compound is unique due to its specific stereochemistry and the position of the methyl group, which confer distinct biochemical properties and make it a valuable tool in research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTWHZHBPDYSQB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350249
Record name (R)-a-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56452-52-9
Record name (R)-a-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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